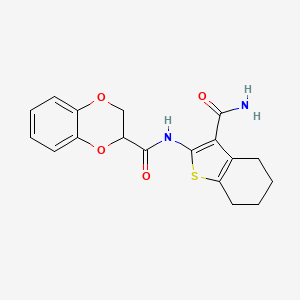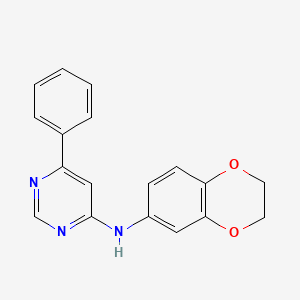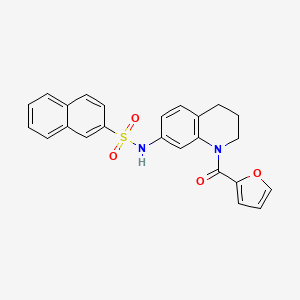
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide is a complex organic compound with a fascinating structure that merges multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide involves multi-step processes:
Formation of Tetrahydroquinoline Core: : Starting from aniline derivatives, a Pictet-Spengler reaction with aldehydes forms the tetrahydroquinoline core.
Furan-2-Carbonyl Introduction: : The incorporation of the furan-2-carbonyl group typically involves acylation reactions using furan-2-carbonyl chloride in the presence of a base.
Sulfonamide Formation: : The final step introduces the naphthalene-2-sulfonamide group through sulfonylation reactions using naphthalene-2-sulfonyl chloride.
Industrial Production Methods
Industrial synthesis may utilize similar pathways but optimized for large-scale production. This involves continuous flow reactors for better yield and efficiency, along with stringent control of reaction conditions to ensure purity and reproducibility of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide undergoes several key chemical reactions:
Oxidation: : Mild oxidizing agents can transform functional groups within the molecule, potentially leading to further functionalization.
Reduction: : Reductive conditions can modify the furan ring or quinoline core, enhancing the molecule's flexibility.
Substitution: : Electrophilic or nucleophilic substitutions, especially on the furan and naphthalene rings, allow for diversification of its chemical structure.
Common Reagents and Conditions
Oxidation: : KMnO₄, CrO₃
Reduction: : NaBH₄, LiAlH₄
Substitution: : Halogenating agents, organolithium reagents
Major Products Formed
The reactions mainly yield derivatives with modified electronic properties or enhanced reactivity, which are useful for further functionalization or applications in different domains.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as an intermediate for constructing more complex molecules, due to its multifunctional nature.
Biology
In biological research, it is studied for its potential bioactivity, including enzyme inhibition, receptor modulation, and as a tool for probing biological pathways.
Medicine
Medically, derivatives of this compound are investigated for therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry
Industrially, its stability and reactivity make it suitable for material science applications, such as in the creation of specialty polymers and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with specific biological targets:
Molecular Targets: : It can bind to enzymes or receptors, altering their activity.
Pathways Involved: : Pathways such as signal transduction, metabolic processes, or gene expression can be influenced by the presence of this compound or its derivatives.
Comparison with Similar Compounds
Compared to structurally similar compounds, N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide stands out due to its combined furan, quinoline, and sulfonamide moieties, which impart unique chemical and biological properties.
List of Similar Compounds
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-8-yl)naphthalene-2-sulfonamide
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide
This compound's uniqueness lies in its multi-functional structure, enabling a wide range of applications and reactions that are not as feasible with similar, less complex molecules.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c27-24(23-8-4-14-30-23)26-13-3-7-18-9-11-20(16-22(18)26)25-31(28,29)21-12-10-17-5-1-2-6-19(17)15-21/h1-2,4-6,8-12,14-16,25H,3,7,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTMJZBLHXUAAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)N(C1)C(=O)C5=CC=CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
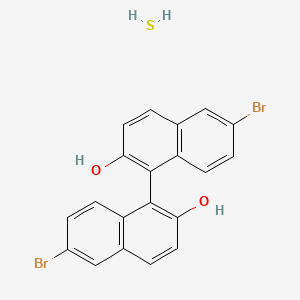
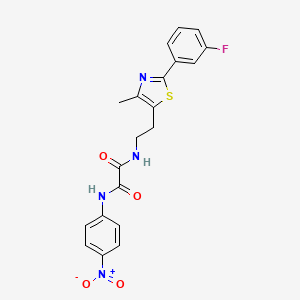
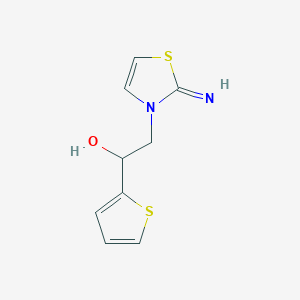
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2375933.png)
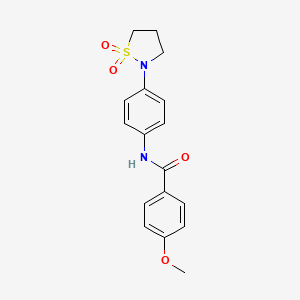
![8-ethyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375939.png)

![1'-(3-(2,4-dimethoxyphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2375942.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride](/img/new.no-structure.jpg)
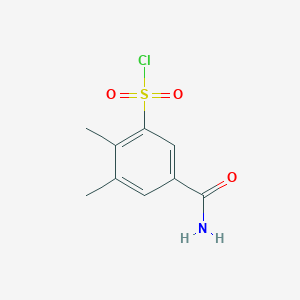
![(Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-propylprop-2-enamide](/img/structure/B2375947.png)
![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2375948.png)
